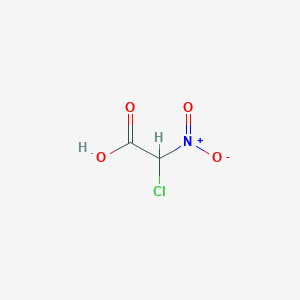
Chloro(nitro)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(nitro)acetic acid is an organic compound that contains both a chloro and a nitro group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(nitro)acetic acid can be synthesized through the nitration of chloroacetic acid. This process involves adding cold chloroacetic acid to a cold, slightly alkaline aqueous solution, followed by mixing with an aqueous sodium nitrite solution . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(nitro)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The chloro group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aminoacetic acid derivatives, while substitution of the chloro group can produce a variety of functionalized acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro(nitro)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which chloro(nitro)acetic acid exerts its effects involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Chloro(nitro)acetic acid can be compared with other similar compounds such as:
Chloroacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitroacetic acid:
Dichloroacetic acid: Contains two chloro groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both chloro and nitro groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
127580-76-1 |
|---|---|
Molekularformel |
C2H2ClNO4 |
Molekulargewicht |
139.49 g/mol |
IUPAC-Name |
2-chloro-2-nitroacetic acid |
InChI |
InChI=1S/C2H2ClNO4/c3-1(2(5)6)4(7)8/h1H,(H,5,6) |
InChI-Schlüssel |
DBKXEUJTXWWPCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


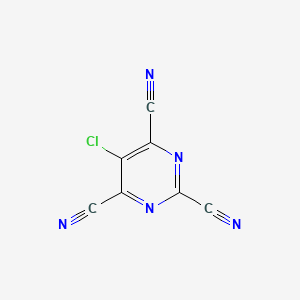
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
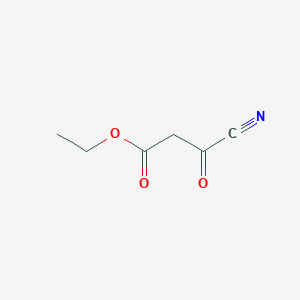
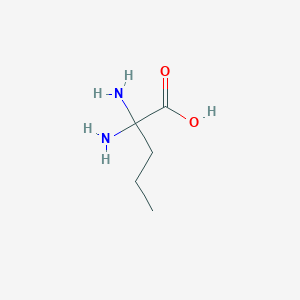




![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)

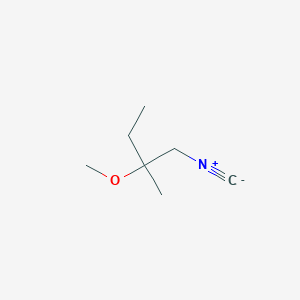
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

